molecular formula C2H5N5 B1336002 5-(Aminomethyl)-2H-tetrazole CAS No. 31602-63-8

5-(Aminomethyl)-2H-tetrazole

Cat. No. B1336002
CAS RN: 31602-63-8
M. Wt: 99.1 g/mol
InChI Key: ZHCLIFKUVIFYBY-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-2H-tetrazole is a derivative of tetrazole, a class of synthetic heterocycles known for their applications in various fields such as organic chemistry, coordination chemistry, explosives, and medicinal chemistry. Tetrazoles, particularly those substituted at the 5-position, are of significant interest due to their utility as intermediates in the synthesis of other heterocycles, activators in oligonucleotide synthesis, and as non-classical bioisosteres of carboxylic acids in drug design .

Synthesis Analysis

The synthesis of 5-substituted tetrazoles, including 5-(aminomethyl)-2H-tetrazole, typically involves the use of commercially available chemicals and can be achieved through various synthetic routes. For instance, the preparation of nitrogen-rich tetrazole derivatives has been reported through a multi-step synthesis process, leading to compounds with energetic properties . Similarly, the nitration of 5-amino-1H-tetrazole and its methyl derivatives has been undertaken to produce nitrimino and nitramino tetrazoles, which are characterized by their energetic potential . The synthesis of 5-amino-1H-tetrazole derivatives has also been explored in the context of antiviral agents, demonstrating the versatility of tetrazole chemistry .

Molecular Structure Analysis

The molecular structures of tetrazole derivatives are often elucidated using techniques such as single-crystal X-ray diffraction, which provides detailed information about the crystalline state of the compounds . For example, the structure of 1-benzyl-5-amino-1H-tetrazole has been determined, revealing intermolecular hydrogen bonds that contribute to the stability of the compound . The planarity of the tetrazole ring and the conjugation of amino groups are also key structural features that influence the properties of these compounds .

Chemical Reactions Analysis

Tetrazole derivatives undergo various chemical reactions, which can be influenced by the presence of substituents on the tetrazole ring. The functionalization of 5-substituted tetrazoles is a challenging task due to the potential formation of isomeric products. However, reactions with high regioselectivity have been described, which are important for the synthesis of specific tetrazole derivatives . The reactivity of these compounds is also demonstrated by their energetic properties, as seen in the synthesis of energetic perchlorate salts of 5-amino-1H-tetrazole .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(aminomethyl)-2H-tetrazole derivatives are characterized by a range of analytical and spectroscopic methods. These compounds often exhibit endothermic behavior, with heats of formation and detonation parameters comparable to common explosives . The thermal stability and sensitivity towards impact, friction, and electrostatic discharge are also critical parameters that are assessed to determine the potential use of these compounds as energetic materials . The presence of hydrogen-bonding interactions, as well as the crystalline state, significantly influences the physical properties of these compounds .

Scientific Research Applications

1. Antiviral Activity

  • Application Summary : The compound and its derivatives were synthesized and their antiviral properties were investigated in relation to bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza A/Aichi/2/69 (H3N2) virus .
  • Methods of Application : The synthesis involved the conversion of 1-substituted ethyl esters of 5-hydroxy-2-methyl-1H-indole-3-carboxylic acids to 5-acetyloxy- and 5-acetyloxy-6-bromoindoles. These were then interacted with dimethylamine, pyrrolidine, and morpholine to give the corresponding 2-aminomethyl-6-bromoindoles .
  • Results : Of the compounds synthesized, only the 5-hydroxy-2-(dimethylaminomethyl)-1-methyl-6-pyridin-3-yl- and 5-hydroxy-2-(dimethylaminomethyl)-1-methyl-6-fluoro-1H-indole-3-carboxylic acid ethyl ester hydrochlorides had significant activity against these viruses .

2. Reductive Aminations

  • Application Summary : The compound is used in catalytic reductive aminations using molecular hydrogen for the synthesis of different kinds of amines .
  • Methods of Application : These reactions couple easily accessible carbonyl compounds (aldehydes or ketones) with ammonia, amines or nitro compounds in the presence of suitable catalysts and hydrogen .
  • Results : This enables the preparation of linear and branched primary, secondary and tertiary amines including N-methylamines and molecules used in life science applications .

3. Antibiotics

  • Application Summary : Aryl substituted aminomethyl spectinomycin (eAmSPCs) antibiotics, which could be similar to “5-(Aminomethyl)-2H-tetrazole”, have been developed as potential broad-spectrum antibiotics .
  • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
  • Results : These antibiotics could be developed into therapeutics to treat many infections, including those resistant to current treatments, and biodefense pathogens .

4. Bio-sourced Polymers

  • Application Summary : The compound is used in the synthesis of new bio-sourced polymers .
  • Methods of Application : The process involves the hybrid conversion of 5-hydroxymethylfurfural to 5-aminomethyl-2-furancarboxylic acid (AMFC). This is achieved by selecting the best oxidation catalyst for HMF conversion to 5-aldehyde-2-furancarboxylic acid and immobilizing a transaminase onto a solid carrier .
  • Results : The process implemented the first one-pot/two-steps hybrid catalytic process to produce AMFC with a 77% yield. This is the most efficient AMFC catalytic production method from HMF reported to date .

5. Biomass Valorization

  • Application Summary : The compound is used in the valorization of biomass-derived furfurals .
  • Methods of Application : HMF has been converted to 5-(aminomethyl)2-furancarboxylic acid (AMFC), a promising monomer for biopolymers, by a two-step process involving aerial oxidation of HMF using a Pt/SiO2 catalyst followed by reductive amination by transaminase .
  • Results : The specific results or outcomes obtained are not provided in the source .

6. Synthesis of 2,5-bis (aminomethyl)furan

  • Application Summary : The compound is used in the synthesis of 2,5-bis(aminomethyl)furan .
  • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
  • Results : The specific results or outcomes obtained are not provided in the source .

7. Production of Bio-sourced Polymers

  • Application Summary : The compound is used in the synthesis of new bio-sourced polymers .
  • Methods of Application : The process involves the hybrid conversion of 5-hydroxymethylfurfural to 5-aminomethyl-2-furancarboxylic acid (AMFC). This is achieved by selecting the best oxidation catalyst for HMF conversion to 5-aldehyde-2-furancarboxylic acid and immobilizing a transaminase onto a solid carrier .
  • Results : The process implemented the first one-pot/two-steps hybrid catalytic process to produce AMFC with a 77% yield. This is the most efficient AMFC catalytic production method from HMF reported to date .

8. Valorization of Biomass-Derived Furfurals

  • Application Summary : The compound is used in the valorization of biomass-derived furfurals .
  • Methods of Application : HMF has been converted to 5-(aminomethyl)2-furancarboxylic acid (AMFC), a promising monomer for biopolymers, by a two-step process involving aerial oxidation of HMF using a Pt/SiO2 catalyst followed by reductive amination by transaminase .
  • Results : The specific results or outcomes obtained are not provided in the source .

9. Synthesis of 2,5-bis (aminomethyl)furan

  • Application Summary : The compound is used in the synthesis of 2,5-bis(aminomethyl)furan .
  • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
  • Results : The specific results or outcomes obtained are not provided in the source .

properties

IUPAC Name

2H-tetrazol-5-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5N5/c3-1-2-4-6-7-5-2/h1,3H2,(H,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCLIFKUVIFYBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NNN=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20408766
Record name (1H-tetrazol-5-ylmethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Aminomethyl)-2H-tetrazole

CAS RN

31602-63-8
Record name (1H-tetrazol-5-ylmethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1H-1,2,3,4-tetrazol-5-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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